7-Bromo-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 241.04 g/mol. It is characterized by its off-white solid appearance and is known for its high purity, typically exceeding 98% . The compound features a bromine atom at the 7-position of the indazole ring and a carboxylic acid group at the 3-position, contributing to its chemical reactivity and biological activity.
Indazole derivatives have been explored as potential inhibitors for various enzymes due to their ability to form hydrogen bonds and participate in aromatic interactions []. The carboxylic acid group in 7-Bromo-1H-indazole-3-carboxylic acid could further enhance these interactions, making it a candidate for inhibitor development in specific biological processes.
The indazole scaffold is present in several FDA-approved drugs []. 7-Bromo-1H-indazole-3-carboxylic acid could serve as a starting material for the synthesis of novel indazole-based compounds with potential therapeutic applications. Researchers might explore its use in medicinal chemistry by introducing various substituents and studying their biological activity.
Carboxylic acids are frequently used as functional group interconversion points in organic synthesis. 7-Bromo-1H-indazole-3-carboxylic acid could be a valuable intermediate for the preparation of more complex indazole derivatives with desired functionalities.
The chemical reactivity of 7-Bromo-1H-indazole-3-carboxylic acid can be attributed to its functional groups. The carboxylic acid group can participate in various reactions, including:
These reactions make it a versatile intermediate in organic synthesis.
7-Bromo-1H-indazole-3-carboxylic acid has been studied for its potential biological activities. It has shown promise as an inhibitor of specific enzymes, such as CYP1A2, which plays a role in drug metabolism . Additionally, compounds with similar structures have been investigated for their anti-inflammatory and anti-cancer properties, suggesting that 7-Bromo-1H-indazole-3-carboxylic acid may possess similar therapeutic potential.
Several methods have been reported for synthesizing 7-Bromo-1H-indazole-3-carboxylic acid:
These methods highlight the compound's accessibility in laboratory settings.
7-Bromo-1H-indazole-3-carboxylic acid finds applications in various fields:
Its versatility makes it valuable in both academic research and industrial applications.
Studies on the interactions of 7-Bromo-1H-indazole-3-carboxylic acid with biological targets have indicated its potential as a modulator of enzyme activity. Specifically, it has been noted for its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding these interactions can aid in predicting pharmacokinetic properties and optimizing drug formulations .
Several compounds share structural similarities with 7-Bromo-1H-indazole-3-carboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Bromo-1H-indazole-3-carboxylic acid | C8H5BrN2O2 | Similar structure; different bromine position |
| 7-Chloro-1H-indazole-3-carboxylic acid | C8H6ClN2O2 | Chlorine instead of bromine |
| Ethyl 7-bromo-1H-indazole-3-carboxylate | C10H9BrN2O2 | Ester derivative; used in organic synthesis |
The uniqueness of 7-Bromo-1H-indazole-3-carboxylic acid lies in its specific bromination pattern and carboxylic functionality, which influence its biological activity and reactivity compared to other indazole derivatives. This specific arrangement allows it to interact differently with biological targets, potentially leading to distinct pharmacological effects.
The compound 7-Bromo-1H-indazole-3-carboxylic acid follows the International Union of Pure and Applied Chemistry nomenclature system, where the primary name reflects the structural features of the indazole ring system with specific substitution patterns [1] [2]. The IUPAC name is systematically derived from the parent indazole structure, with bromine substitution at position 7 and a carboxylic acid functional group at position 3 [3].
The compound is recognized under several synonymous names in chemical databases and literature. These include 7-Bromo-1H-indazole-3-carboxylicacid, 7-bromo-2H-indazole-3-carboxylic acid, and 1H-Indazole-3-carboxylicacid, 7-bromo- [1] [4]. Additional systematic nomenclature variants encompass 1H-indazole-3-carboxylic acid, 7-bromo-, which represents the formal chemical naming convention used in regulatory documentation [4].
| Nomenclature Type | Chemical Name |
|---|---|
| IUPAC Name | 7-bromo-1H-indazole-3-carboxylic acid |
| Alternative IUPAC | 7-bromo-2H-indazole-3-carboxylic acid |
| Systematic Name | 1H-Indazole-3-carboxylicacid, 7-bromo- |
| Database Variant | 7-Bromo-1H-indazole-3-carboxylicacid |
The structural nomenclature reflects the heterocyclic nature of the indazole ring system, which consists of a benzene ring fused to a pyrazole ring [1]. The positional numbering follows standard heterocyclic conventions, where the nitrogen atoms in the pyrazole portion occupy positions 1 and 2, and the bromine substituent is located at the 7-position of the benzene ring [2].
The compound is registered in the Chemical Abstracts Service registry under the unique identifier 885278-71-7 [1] [3]. This CAS Registry Number serves as the primary international standard for chemical substance identification and is consistently referenced across scientific literature and commercial databases [5] [6].
The compound has been assigned specific regulatory and database identifiers that facilitate its recognition in various chemical information systems. The MDL Number, which represents the molecular design limited identifier, is recorded as MFCD07371559 [1] [7]. This identifier is particularly important for pharmaceutical and chemical research applications.
| Registry Type | Identifier |
|---|---|
| CAS Registry Number | 885278-71-7 |
| MDL Number | MFCD07371559 |
| PubChem CID | 34176086 |
| CBNumber | CB0283351 |
The European Chemical Agency documentation indicates that the compound does not currently possess a European Community number, as noted in safety data sheets where the EC-No. field is listed as "Not available" [5] [6]. This status reflects the compound's classification as a research chemical rather than a commercially regulated substance under European Union chemical legislation.
The molecular formula of 7-Bromo-1H-indazole-3-carboxylic acid is C₈H₅BrN₂O₂, which represents the elemental composition consisting of eight carbon atoms, five hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms [1] [3] [4]. This formula reflects the structural components of the indazole ring system combined with the bromine substituent and carboxylic acid functional group.
The molecular weight of the compound is precisely determined as 241.04 grams per mole [1] [3] [4]. This molecular mass calculation incorporates the atomic weights of all constituent elements according to current International Union of Pure and Applied Chemistry standards. Some sources report slight variations in the molecular weight value, with 241.415 grams per mole noted in certain databases, reflecting different rounding conventions or isotopic considerations [7].
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅BrN₂O₂ |
| Molecular Weight | 241.04 g/mol |
| Exact Mass | 239.95290 |
| Monoisotopic Mass | 239.95400 |
The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation is recorded as C1=CC2=C(NN=C2C(=C1)Br)C(=O)O, which provides a linear textual representation of the molecular structure [2]. The International Chemical Identifier string is InChI=1S/C8H5BrN2O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3H,(H,10,11)(H,12,13), offering a standardized method for chemical structure representation [2].
The International Chemical Identifier Key, which serves as a hashed version of the full International Chemical Identifier, is designated as HJSGTNVPWFFHOJ-UHFFFAOYSA-N [2]. This key provides a fixed-length identifier that facilitates database searches and chemical structure matching across different information systems.
Traditional electrophilic bromination methodologies employ molecular bromine as the primary brominating agent for indazole derivatives [4]. The most established approach involves treating indazole-3-carboxylic acid with bromine in glacial acetic acid at elevated temperatures. This methodology demonstrates remarkable efficiency, with the bromination proceeding via electrophilic aromatic substitution at the 5-position of the indazole ring, which is activated by the adjacent nitrogen and carboxylic acid substituent [4] .
The procedural protocol involves suspending indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) and heating to 120°C to achieve complete dissolution [4]. Subsequently, the solution is cooled to 90°C, and a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) is added slowly while maintaining the temperature at 90°C [4]. The reaction mixture is heated for 16 hours at 90°C, then cooled to room temperature and poured into ice water. The resulting solids are filtered, washed with cold water, and dried under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid with yields typically ranging from 87.5% to 95% [4].
N-Bromosuccinimide has emerged as a versatile brominating agent for indazole derivatives, offering improved selectivity and milder reaction conditions compared to molecular bromine [6] [7] [8]. The ultrasound-assisted bromination protocol using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source represents a significant advancement in this field [6]. This methodology tolerates a wide range of indazole substrates and achieves completion within 30 minutes under mild conditions.
The optimized protocol employs DBDMH (0.2 mmol) as the bromine source with sodium carbonate (0.4 mmol) as the base in ethanol (2.0 mL) at 40°C under ultrasonic irradiation for 30 minutes [6]. The reaction demonstrates excellent site-specificity, yielding 3-brominated products without affecting other positions on the indazole ring. Mechanistic investigations reveal that this approach proceeds through a non-radical pathway, involving the formation of bromonium intermediates that facilitate selective C-H bond cleavage [6].
The nitrosation approach to indazole-3-carboxylic acid derivatives represents a transformative methodology that directly converts indole substrates to indazole-3-carboxaldehydes, which can subsequently be oxidized to the corresponding carboxylic acids [9]. This methodology addresses the challenge of selective functionalization at the 3-position while simultaneously achieving ring rearrangement from indole to indazole.
The optimized procedure involves the slow addition of indole (1 equivalent) to a nitrosating mixture containing sodium nitrite (8 equivalents) and hydrochloric acid (2.7 equivalents) in a water:DMF solvent system (5.3:3) at 0°C over a period of 2 hours [9]. This methodology achieves yields of up to 99% for electron-neutral indoles and 78-96% for halogen-substituted derivatives [9]. The critical parameters include maintaining low reaction temperature (0°C) during addition, controlling the stoichiometry of nitrosating agents, and employing slow addition to minimize side reactions leading to dimer formation [9].
| Method | Brominating Agent | Solvent System | Temperature (°C) | Reaction Time | Typical Yield (%) | Selectivity |
|---|---|---|---|---|---|---|
| Electrophilic Bromination with Br₂ | Br₂ | Acetic acid | 90-120 | 16 hours | 87-95 | Position-specific (C5/C7) |
| N-Bromosuccinimide (NBS) Bromination | N-Bromosuccinimide (NBS) | Acetonitrile/DMF/Methanol | 0-25 | 30 minutes - 2 hours | 70-90 | C3-selective |
| Ultrasound-Assisted DBDMH Bromination | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Ethanol with Na₂CO₃ | 40 | 30 minutes | 70-86 | C3-selective |
| Direct Nitrosation-Carboxylation | NaNO₂/HCl | DMF/H₂O (3:5.3) | 0 | 1-2 hours | 78-99 | C3-specific |
Palladium-catalyzed methodologies have revolutionized the synthesis of substituted indazole derivatives through enabling precise control over substitution patterns and reaction conditions [10] [11] [12]. The development of palladium-catalyzed intramolecular amination reactions for indazole synthesis has demonstrated exceptional efficiency in constructing the indazole core while simultaneously introducing functional groups [11] [13].
The optimized palladium-catalyzed system employs Pd(OAc)₂ (5 mol%) in combination with 1,1'-bis(diphenylphosphino)ferrocene (dppf, 10 mol%) and sodium tert-butoxide as the base [11]. This methodology facilitates the cyclization of N-aryl-N-(o-bromobenzyl)hydrazines to yield 2-aryl-2H-indazoles with yields ranging from 68% to 85% [11]. The protocol demonstrates broad substrate scope, accommodating electron-donating and electron-withdrawing substituents, including unprotected carboxyl groups [13].
For the synthesis of 7-bromo derivatives specifically, the palladium-catalyzed approach utilizes pre-brominated starting materials or employs sequential bromination-coupling strategies [14] [15]. The regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved using N-bromosuccinimide (NBS) in DMF at 80°C, providing the desired C7-halogenated products in 84% yield [14]. Subsequently, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids facilitate further functionalization while preserving the brominated position [14] [15].
Rhodium(III)-catalyzed methodologies represent a significant advancement in direct indazole synthesis through C-H bond activation and subsequent cyclization reactions [16] [17]. The rhodium-catalyzed approach enables the formation of indazole derivatives from readily available azobenzene precursors through direct C-H functionalization followed by cyclization and aromatization [17].
The rhodium-catalyzed protocol employs [Cp*RhCl₂]₂ (5 mol%) as the catalyst with copper(II) acetate (200 mol%) as the oxidant in dichloroethane solvent [16] [17]. The reaction proceeds through rhodium(III)-mediated substrate-controlled conversion of azobenzenes and alkenes to indazoles, achieving yields of 46% to 88% depending on the electronic nature of the substituents [17]. Electron-rich azobenzenes generally provide higher yields compared to electron-deficient derivatives, with trifluoromethyl-substituted substrates yielding only trace amounts [17].
The mechanistic pathway involves initial C-H activation by the rhodium catalyst, followed by alkene insertion and subsequent cyclization. The reaction demonstrates tolerance for various functional groups, including halides, esters, nitro groups, and methoxy substituents [17]. The methodology proves particularly effective for synthesizing 2-aryl-2H-indazoles, which can be further modified through oxidative cleavage to provide indazoles lacking nitrogen substitution [17].
Visible-light photoredox catalysis has emerged as a powerful tool for achieving selective bromination of indazole derivatives under mild conditions [7] [18] [19]. The development of organic dye-catalyzed bromination using rose bengal as the photocatalyst represents a significant advancement in achieving environmentally benign bromination protocols [7] [18].
The photoredox-catalyzed bromination employs rose bengal (2 mol%) as the photocatalyst in combination with N-bromosuccinimide (NBS) under visible-light irradiation in acetonitrile solvent [7] [18]. The reaction proceeds at room temperature and achieves completion within 2-4 hours, providing brominated indazole products in 65% to 90% yields [7] [18]. The methodology demonstrates broad substrate tolerance, accommodating various electronic and steric environments on the indazole ring [7].
Mechanistic studies indicate that the reaction proceeds via single electron oxidation of NBS by the excited photocatalyst, generating a highly electrophilic bromine species that facilitates selective bromination [7] [19]. The enhanced electrophilicity of the bromine atom leads to improved reactivity compared to traditional bromination methods while maintaining excellent regioselectivity [7].
| Catalytic System | Metal Catalyst | Ligand/Additive | Reaction Medium | Temperature (°C) | Atmosphere | Yield Range (%) | Substrate Scope |
|---|---|---|---|---|---|---|---|
| Pd(OAc)₂/dppf/tBuONa | Pd(OAc)₂ (5 mol%) | dppf (10 mol%) | DMF/H₂O | 100 | Argon | 68-85 | N-Aryl hydrazines |
| Rhodium(III)/Copper(II) | [Cp*RhCl₂]₂ (5 mol%) | Cu(OAc)₂ (200 mol%) | Dichloroethane | 80-120 | Nitrogen/Oxygen | 46-88 | Azobenzenes |
| Rose Bengal Photoredox | Rose Bengal (2 mol%) | NBS/O₂ | Acetonitrile | 25 | Air/O₂ | 65-90 | Various indazoles |
Temperature optimization plays a critical role in maximizing yields while minimizing side reactions in indazole synthesis [9] [20]. The relationship between temperature and reaction efficiency follows complex kinetic patterns that require careful balance between activation energy requirements and thermal decomposition pathways [20] [21].
For bromination reactions, optimal temperature ranges typically fall between 80-120°C, with specific conditions dependent on the brominating agent employed [9] [20]. Electrophilic bromination with molecular bromine requires elevated temperatures (90-120°C) to achieve complete conversion, while N-bromosuccinimide-mediated reactions proceed efficiently at significantly lower temperatures (0-25°C) [4] [8]. The temperature optimization can result in yield improvements of 15-25% when properly implemented [20] [22].
The temperature-dependent selectivity in bromination reactions demonstrates that lower temperatures favor kinetic control, leading to improved regioselectivity, while higher temperatures can promote thermodynamic control with potential formation of multiple regioisomers [23] [24]. For the specific case of 7-bromo-1H-indazole-3-carboxylic acid synthesis, maintaining temperatures between 80-100°C provides optimal balance between reaction rate and selectivity [14] [9].
Solvent selection represents a fundamental parameter influencing both reaction kinetics and product selectivity in indazole synthesis [9] [25]. The choice of solvent system affects substrate solubility, catalyst stability, and the overall reaction mechanism [25] [21].
Mixed solvent systems have proven particularly effective for indazole synthesis, with DMF/water combinations providing optimal conditions for many transformations [12] [9]. The DMF:water ratio of 3:5.3 has been identified as optimal for nitrosation-based indazole synthesis, providing the necessary balance between substrate solubility and aqueous reactivity [9]. Alternative solvent systems including dichloroethane, acetonitrile, and trifluoroethanol have demonstrated effectiveness for specific catalytic transformations [16] [17].
The impact of solvent optimization on reaction yields can be substantial, with improvements ranging from 15-25% when transitioning from suboptimal to optimized solvent systems [20] [22]. The selection criteria include substrate solubility, catalyst stability, product crystallization behavior, and environmental considerations [25] [26].
Reactant concentration optimization requires careful consideration of substrate solubility, reaction kinetics, and potential side reactions [9] [20]. The optimal concentration range for most indazole syntheses falls between 0.1-0.5 M for the limiting substrate [20] [22].
For nitrosation-based approaches, maintaining low indole concentrations through slow addition techniques proves critical for minimizing dimer formation [9]. The slow addition protocol, conducted over 1-2 hours, maintains low concentrations of reactive intermediates while ensuring efficient conversion to the desired indazole products [9]. This approach can improve yields by 25-60% compared to rapid addition methods [9] [20].
Stoichiometric optimization of reagents demonstrates significant impact on reaction outcomes [9] [21]. For nitrosation reactions, the optimal ratio of sodium nitrite to hydrochloric acid (8:2.7 equivalents) provides the necessary balance of nitrosating species while maintaining appropriate pH control [9]. Deviation from these ratios can result in incomplete conversion or increased side product formation [9].
| Parameter | Optimal Range | Critical Considerations | Typical Optimization Impact |
|---|---|---|---|
| Temperature | 80-120°C for most reactions | Balance activation energy vs side reactions | 15-25% yield increase |
| Reactant Concentration | 0.1-0.5 M substrate concentration | Avoid precipitation or phase separation | 20-40% yield increase |
| Catalyst Loading | 2-10 mol% transition metal | Economic vs efficiency trade-off | 10-30% yield increase |
| pH Control | 3.5-4.9 for acid conditions | Control nitrosating species formation | 30-50% yield increase |
| Addition Rate | 1-2 hours slow addition | Maintain low concentration of reactive intermediates | 25-60% yield increase |
Flash column chromatography represents the most versatile purification method for indazole derivatives, providing high-resolution separation capabilities suitable for laboratory to pilot-scale operations [27] [28]. The optimization of mobile phase composition proves critical for achieving efficient separation while maintaining high recovery rates [27] [29].
For 7-bromo-1H-indazole-3-carboxylic acid derivatives, ethyl acetate/hexane gradient systems (ranging from 1:4 to 1:1) provide optimal separation efficiency [28] [29]. The methodology typically achieves recovery rates of 75-90% with purities exceeding 95% [27]. The separation protocol involves initial loading of the crude reaction mixture onto silica gel, followed by gradient elution with increasing polarity to achieve baseline separation of product from impurities [28].
Preparative high-performance liquid chromatography (HPLC) offers superior purity levels (>99%) for analytical and laboratory-scale applications [27] [30]. The reversed-phase methodology employs acetonitrile/water mobile phases with trifluoroacetic acid (0.1%) as a modifier to enhance peak shape and resolution [27] [30]. This approach proves particularly valuable for final purification steps where exceptional purity is required [27].
Crystallization methodologies provide the most economical approach for large-scale purification while achieving excellent purity levels [27] [31]. The selection of appropriate crystallization solvents proves critical for optimizing both yield and purity outcomes [29] [32].
Recrystallization from mixed solvent systems demonstrates exceptional effectiveness for indazole derivatives [27] [29]. DMF/dichloromethane and DMF/water systems provide optimal solubility profiles for dissolving the crude product at elevated temperatures while promoting selective crystallization upon cooling [27] [29]. The methodology typically achieves recovery rates of 70-85% with purities exceeding 98% [27].
Precipitation techniques using ether trituration offer rapid purification for compounds that readily precipitate from organic solvents [27]. This approach provides recovery rates of 60-80% with purities ranging from 85-95%, making it suitable for initial purification steps or when high throughput is required [27].
Process intensification strategies focus on maximizing overall process efficiency through integration of reaction and purification steps [20] [26]. The implementation of continuous flow methodologies enables improved heat and mass transfer while reducing residence times and minimizing side product formation [33] [34].
Liquid-liquid extraction protocols provide efficient and scalable purification methods suitable for all production scales [27] [22]. Ethyl acetate/water extraction systems achieve recovery rates of 85-95% with purities of 90-95%, while offering the advantages of simplicity and environmental compatibility [27] [22].
Crystallization from mixed solvent systems offers excellent scalability from laboratory to industrial scale operations [27] [32]. The methodology employs controlled cooling and seeding strategies to optimize crystal morphology and purity while maximizing recovery rates [32] [35]. This approach typically achieves recovery rates of 80-92% with purities exceeding 95% [27].
| Purification Method | Solvent System | Typical Recovery (%) | Purity Achieved | Scale Suitability | Key Advantages |
|---|---|---|---|---|---|
| Flash Column Chromatography | EtOAc/Hexane (1:4 to 1:1) | 75-90 | >95% | Lab to pilot scale | High resolution separation |
| Recrystallization | DMF/CH₂Cl₂, Methanol | 70-85 | >98% | All scales | High purity, cost-effective |
| Preparative HPLC | Acetonitrile/Water + 0.1% TFA | 80-95 | >99% | Analytical to lab scale | Excellent purity, automated |
| Liquid-Liquid Extraction | Ethyl acetate/Water | 85-95 | 90-95% | All scales | Efficient, gentle |
| Crystallization from Mixed Solvents | DMF/Water, Dioxane/Water | 80-92 | >95% | Lab to industrial scale | Scalable, selective |